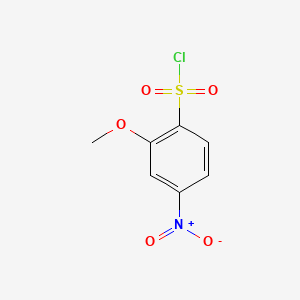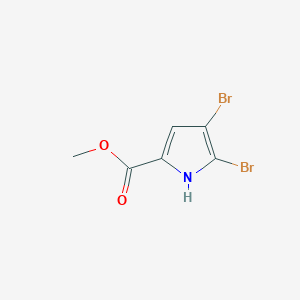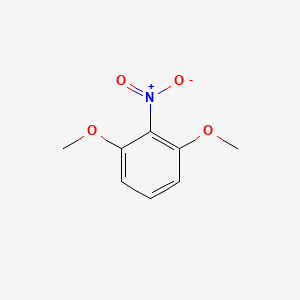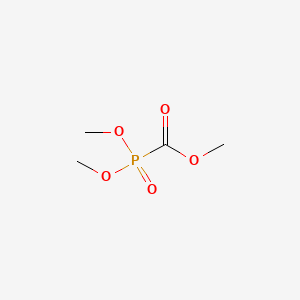
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine
Vue d'ensemble
Description
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine, commonly known as PACD, is a chemical compound that has been extensively studied for its potential use in scientific research. PACD is a cyclohexyl derivative of 1,4-cyclohexanediamine and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
PACD is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. When PACD binds to the NMDA receptor, it prevents the channel from opening and inhibits the flow of ions into the postsynaptic neuron. This leads to a decrease in the excitatory activity of the neuron and a reduction in synaptic plasticity.
Effets Biochimiques Et Physiologiques
PACD has been found to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, PACD has been shown to inhibit the activity of voltage-gated sodium channels and to enhance the activity of GABA receptors. PACD has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PACD in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of the NMDA receptor in isolation, without interference from other neurotransmitter systems. However, one limitation of using PACD is that it has a relatively short half-life, which means that it may need to be administered continuously in order to maintain its effects.
Orientations Futures
There are several future directions for research on PACD. One area of interest is the development of new drugs based on the structure of PACD. Researchers are also investigating the potential use of PACD as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, there is ongoing research into the mechanism of action of PACD, including its effects on other ion channels and neurotransmitter systems.
Applications De Recherche Scientifique
PACD has been found to have a range of scientific research applications, including the study of ion channels and the development of new drugs. PACD has been shown to selectively inhibit the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. This makes PACD a valuable tool for studying the function of the NMDA receptor in the brain.
Propriétés
IUPAC Name |
4-N-(4-aminocyclohexyl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12,15H,1-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPWZDGHWDCOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329084 | |
| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine | |
CAS RN |
5123-26-2 | |
| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















